Methyl phenyl sulfone

描述

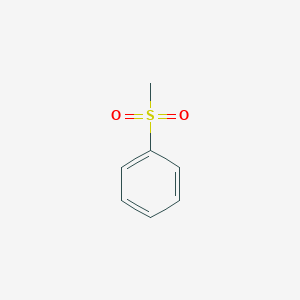

Methyl phenyl sulfone (C₆H₅SO₂CH₃) is an organosulfur compound characterized by a sulfonyl group (-SO₂-) bridging a phenyl ring and a methyl group. It is widely used in organic synthesis, pharmaceuticals, and agrochemicals due to its stability and versatility as a polar aprotic solvent or intermediate. A key method for its synthesis involves the oxidation of thioanisole (methyl phenyl sulfide) using hydrogen peroxide (H₂O₂) under catalytic conditions. Optimal selectivity (100%) is achieved at 45°C in acetonitrile within 30 minutes, while methanol requires 60 minutes under identical conditions . The solvent-dependent selectivity highlights the critical role of reaction media in sulfone formation.

属性

IUPAC Name |

methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDWETOKTFWTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075228 | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-85-4 | |

| Record name | Methyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/150B65AI4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Reaction with Methylsulfonyl Chloride

This method involved reacting benzene derivatives directly with methylsulfonyl chloride. While straightforward, the reaction produced ortho-substituted isomers, complicating purification and limiting yields to ≤60%. For example, benzene and methylsulfonyl chloride yielded a mixture of para- and ortho-methyl phenyl sulfone, necessitating costly chromatographic separation.

Oxidation of Phenyl Methyl Thioether

An alternative route oxidized phenyl methyl thioether (C₆H₅SCH₃) using hydrogen peroxide. However, this method required thiophenol (C₆H₅SH), a malodorous and toxic precursor, rendering it unsuitable for large-scale production. Additionally, oxidative side reactions often reduced yields to 70–75%.

Modern Two-Step Reduction-Methylation Method

A breakthrough method, patented in 2012 (CN102924347A), revolutionized this compound synthesis by achieving >85% yields via a two-step process. This approach avoids isomerization and hazardous reagents, making it industrially viable.

Step 1: Reduction of Substituted Benzenesulfonyl Chloride

Substituted benzenesulfonyl chloride (R-C₆H₄SO₂Cl) undergoes reduction in an alkaline aqueous medium. Sodium sulfite (Na₂SO₃) serves as the reducing agent, converting the sulfonyl chloride to sodium sulfinate (R-C₆H₄SO₂Na):

Conditions :

-

Solvent: Water

-

Base: Sodium bicarbonate (NaHCO₃)

-

Temperature: Reflux (~100°C)

-

Time: 4 hours

Step 2: Methylation with Methyl Sulfate

The sulfinate intermediate reacts with methyl sulfate ((CH₃O)₂SO₂) under controlled conditions to form this compound:

Conditions :

-

Temperature: 40–45°C (during addition), followed by reflux

-

Time: 2.5 hours (post-addition)

-

Workup: Dilution with water, filtration, and washing

Industrial Production Considerations

The CN102924347A method’s efficiency stems from optimized parameters:

Yield and Scalability

Table 1 compares yields for this compound and derivatives synthesized via this method:

| Substituent (R) | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| H | Phenyl methyl sulfone | 91.0 | 88–89 |

| 4-CH₃ | 4-Tolyl methyl sulfone | 94.7 | 86–87 |

| 4-Cl | 4-Chlorophenyl sulfone | 92.1 | 98–99 |

Key Advantages :

-

Cost-Effectiveness : Avoids expensive catalysts and toxic thiophenol.

-

Simplified Purification : High regioselectivity minimizes byproducts.

-

Scalability : Water-based reactions facilitate continuous flow processes.

Comparative Analysis of Methods

Table 2 highlights critical differences between traditional and modern approaches:

| Parameter | Direct Reaction (SO₂Cl₂) | Thioether Oxidation | CN102924347A Method |

|---|---|---|---|

| Yield | ≤60% | 70–75% | ≥85% |

| Isomer Formation | Significant | Minimal | None |

| Hazardous Reagents | None | Thiophenol | Methyl sulfate |

| Industrial Feasibility | Low | Moderate | High |

The CN102924347A method’s use of methyl sulfate, though toxic, is mitigated by closed-system reactors in industrial settings .

化学反应分析

Types of Reactions

Methyl phenyl sulfone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form sulfides.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used as oxidizing agents.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Electrophilic reagents such as halogens and nitro groups are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

科学研究应用

Methyl phenyl sulfone, also known as 3-methylphenyl phenyl sulfone, is an organosulfur compound with significant applications across various scientific fields. This article explores its diverse applications, including in pharmaceutical development, polymer chemistry, agrochemicals, analytical chemistry, and material science. We will also present data tables summarizing key findings and case studies to illustrate its efficacy and versatility.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enhance drug efficacy and stability. For instance, it has been studied for its potential as an antimicrobial agent and in drug formulations targeting specific diseases.

Case Study: Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentration (MIC) values for various derivatives, showcasing their potential for therapeutic applications.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | S. aureus |

| Derivative B | 0.25 | E. coli |

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce high-performance polymers that offer superior thermal and chemical resistance compared to traditional materials. Its incorporation into polymer matrices enhances mechanical properties and durability.

Example: High-Performance Polymers

This compound has been used in the development of polyethersulfone (PES) and polyphenylsulfone (PPSU), which are employed in applications requiring high thermal stability, such as aerospace and automotive industries.

Agrochemicals

This compound plays a significant role in formulating pesticides and herbicides, improving their effectiveness while reducing environmental impact. Its ability to enhance the solubility and bioavailability of active ingredients is particularly beneficial.

Case Study: Pesticide Formulation

Research has demonstrated that this compound can improve the efficacy of certain herbicides by increasing their penetration through plant cuticles, thus enhancing overall crop protection.

Analytical Chemistry

This compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of other substances with high precision. It is particularly useful in chromatographic techniques.

Application Example: Chromatography

In high-performance liquid chromatography (HPLC), this compound serves as a derivatizing agent that improves the detection limits of analytes by enhancing their UV absorbance characteristics.

Material Science

In material science, this compound is incorporated into coatings and adhesives to provide enhanced durability and adhesion properties for industrial applications. Its chemical resistance makes it suitable for use in harsh environments.

Example: Adhesive Formulations

Studies have shown that adhesives formulated with this compound exhibit improved shear strength and thermal stability compared to conventional adhesives, making them ideal for structural bonding applications.

作用机制

The mechanism of action of methylsulfonylbenzene involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their activity .

相似化合物的比较

Catalytic Systems

The use of ionic liquid catalysts such as [C₄mim]₃[PMo₁₂O₄₀] in methanol enhances selectivity for this compound, suggesting that catalyst design plays a pivotal role in optimizing sulfone synthesis . Comparable catalysts (e.g., ruthenium or molybdenum complexes) are often employed for other sulfones, but efficiency varies depending on the sulfide substrate’s electronic profile.

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents like acetonitrile accelerate sulfone formation by stabilizing charged intermediates, whereas protic solvents (e.g., methanol) may slow the reaction due to hydrogen bonding. This solvent dependency is less pronounced in sulfones with stronger electron-withdrawing groups, which inherently stabilize the sulfonyl moiety.

Data Tables

Key Research Findings

Solvent Choice: Acetonitrile outperforms methanol in this compound synthesis due to its aprotic nature, which minimizes side reactions like overoxidation .

Catalyst Efficiency : Ionic liquid catalysts enhance selectivity by stabilizing transition states, a principle applicable to other sulfones with tailored catalysts.

Temperature Sensitivity : Elevated temperatures (up to 45°C) improve reaction rates without compromising selectivity, a trend observed in sulfone chemistry broadly.

生物活性

Methyl phenyl sulfone (MPS), also known as methylsulfonyldiphenyl, is a sulfone compound with the molecular formula . It has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of MPS, supported by data tables and case studies.

MPS can be synthesized through various methods, including oxidation of methyl phenyl sulfoxide and other synthetic routes involving sulfonation reactions. The compound features a sulfonyl group attached to a phenyl ring, which contributes to its reactivity and biological properties .

2. Antimicrobial Activity

MPS has demonstrated considerable antimicrobial activity against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that MPS exhibited moderate to excellent antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Good |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Excellent |

| Fusarium solani | Moderate |

| Aspergillus niger | Good |

The compound showed particularly strong activity against Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

3. Anticancer Potential

Recent studies have explored the anticancer effects of MPS, focusing on its ability to inhibit tumor cell proliferation. Research indicates that MPS may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a controlled study, MPS was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with MPS resulted in a significant reduction in cell viability:

- Control Group Viability : 100%

- MPS Treatment (50 µM) : 60% viability

- MPS Treatment (100 µM) : 30% viability

This suggests that MPS has promising potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

The biological activity of MPS is largely attributed to its ability to interact with various biological targets. Research indicates that sulfones can act as electrophiles, participating in nucleophilic substitution reactions which may lead to alterations in cellular processes. Additionally, the electron-withdrawing nature of the sulfonyl group enhances the compound's reactivity towards nucleophiles .

5. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of MPS derivatives. Modifications on the phenyl ring or the sulfonyl group can significantly influence biological activity:

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Para-substitution | Increased potency |

| Meta-substitution | Decreased potency |

| Electron-donating groups | Enhanced activity |

These insights are essential for guiding future synthetic efforts aimed at developing more potent analogs of MPS .

6. Conclusion and Future Directions

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves complex interactions with biological targets, making it a valuable candidate for further research. Future studies should focus on elucidating its precise mechanisms, optimizing derivatives for enhanced efficacy, and exploring its potential in clinical applications.

Continued research into MPS will likely uncover new therapeutic avenues and enhance our understanding of sulfones in medicinal chemistry.

常见问题

Q. Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point | 85–88°C | |

| Boiling Point | 302.6°C at 760 mmHg | |

| LogP (Partition Coeff.) | 2.17 | |

| Water Solubility | Insoluble |

How do solvent polarity and reaction medium affect selectivity in sulfone synthesis?

Advanced Research Question

Solvent polarity directly impacts reaction pathways:

- Polar aprotic solvents (e.g., acetonitrile) : Stabilize ionic intermediates, accelerating sulfone formation. For example, acetonitrile achieves 100% sulfone selectivity in 30 minutes at 45°C .

- Protic solvents (e.g., methanol) : Hydrogen bonding slows intermediate oxidation, requiring extended reaction times (60 minutes) .

- Biphasic systems : Using n-octane-water enhances solubility of hydrophobic substrates (e.g., thioanisole) and improves biocatalytic efficiency in enantioselective oxidations .

Experimental Design Tip : Screen solvents using a Design of Experiments (DoE) approach to balance reaction rate, selectivity, and cost.

What catalytic mechanisms explain the oxidation of sulfides to this compound?

Advanced Research Question

Mechanisms vary by catalyst type:

- Ionic liquid catalysts (e.g., [C₄mim]₃[PMo₁₂O₄₀]) : Activate H₂O₂ via heterolytic cleavage, generating peroxo intermediates that oxidize sulfide → sulfoxide → sulfone .

- Transition-metal oxides (e.g., CuWO₄) : Surface oxygen vacancies facilitate H₂O₂ adsorption, producing hydroxyl radicals (·OH) for sequential oxidation .

- Biocatalysts (Rhodococcus sp.) : Sulfide monooxygenases selectively oxidize sulfides to (S)-sulfoxides without over-oxidation to sulfones under mild conditions .

Data Contradiction Analysis :

Discrepancies in reported optimal temperatures (e.g., 45°C vs. room temperature) may arise from differences in catalyst activity or solvent effects. Always cross-validate with control experiments .

How can researchers mitigate over-oxidation to sulfone in enantioselective sulfoxide synthesis?

Advanced Research Question

Strategies include:

- Biocatalysis : Use Rhodococcus sp. CCZU10-1 in n-octane-water systems to produce (S)-sulfoxides with >99.9% enantiomeric excess (ee) and no sulfone byproduct .

- Catalyst tuning : Modify CuWO₄ loading (0.1–0.5 mol%) and H₂O₂ volume (0.5–1.0 mL) to balance conversion and selectivity .

- Reaction quenching : Stop reactions at intermediate sulfoxide stage by rapid cooling or adding quenching agents (e.g., Na₂SO₃) .

What analytical methods resolve contradictions in thermodynamic data for this compound?

Advanced Research Question

Conflicting data (e.g., melting points, enthalpies) require:

- Calorimetric validation : Use differential scanning calorimetry (DSC) to measure ΔfH°liquid and compare with literature values .

- Crystallography : Single-crystal X-ray diffraction confirms molecular structure and purity, ruling out polymorphic effects .

- Computational chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic properties and identify outliers in experimental datasets .

How does this compound participate in nucleophilic trifluoromethylation reactions?

Advanced Research Question

this compound acts as a CF₃⁻ synthon in alkoxide-/hydroxide-induced trifluoromethylation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。